Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1)
Description
Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of benzaldehyde and a bis(diphenylmethyl)benzene-1,4-diol moiety, which contributes to its unique chemical properties and reactivity.
Properties
CAS No. |
803745-70-2 |
|---|---|
Molecular Formula |
C46H38O4 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
benzaldehyde;2,5-dibenzhydrylbenzene-1,4-diol |
InChI |
InChI=1S/C32H26O2.2C7H6O/c33-29-22-28(32(25-17-9-3-10-18-25)26-19-11-4-12-20-26)30(34)21-27(29)31(23-13-5-1-6-14-23)24-15-7-2-8-16-24;2*8-6-7-4-2-1-3-5-7/h1-22,31-34H;2*1-6H |
InChI Key |
XXDOSIJRNQFLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=O.C1=CC=C(C=C1)C=O.C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzaldehyde with 2,5-bis(diphenylmethyl)benzene-1,4-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzaldehyde–2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxyterephthalaldehyde: A related compound with similar structural features but different reactivity and applications.
Benzene-1,4-diol: Another similar compound with distinct chemical properties and uses.
Biological Activity
Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula: CHO
Molecular Weight: 304.38 g/mol
IUPAC Name: Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol
The compound features a benzene core with hydroxyl groups and diphenylmethyl substituents, which may contribute to its biological properties.
Biological Activity Overview
Research has identified several biological activities associated with benzaldehyde derivatives, including:
- Antioxidant Activity: Compounds similar to benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol have demonstrated significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and related diseases.
- Antimicrobial Activity: Some studies suggest that benzaldehyde derivatives exhibit antimicrobial properties against various pathogens. The presence of hydroxyl groups in the structure may enhance this activity by facilitating interactions with microbial membranes.
- Anticancer Properties: Preliminary studies indicate that certain benzaldehyde derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells.
Table 1: Biological Activities of Related Compounds
| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Benzaldehyde | Moderate | Yes | Yes |
| 2-Hydroxybenzaldehyde | High | Yes | Moderate |
| Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1) | TBD | TBD | TBD |
TBD : To Be Determined based on further research findings.
Case Studies
-
Antioxidant Activity Study:
A study evaluated the antioxidant capacity of various benzaldehyde derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that compounds with hydroxyl substitutions exhibited enhanced radical scavenging activities compared to their non-hydroxylated counterparts. Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol showed promising results but requires further investigation to quantify its efficacy. -
Antimicrobial Evaluation:
In a comparative study on the antimicrobial effects of several benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated moderate inhibitory effects. The study highlighted the need for structural optimization to improve its antimicrobial potency. -
Cancer Cell Proliferation Inhibition:
Research involving human cancer cell lines revealed that benzaldehyde derivatives could induce apoptosis through the activation of caspase pathways. Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol was included in the screening but requires more detailed mechanistic studies to clarify its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
